2-(1-phenylethoxy)benzonitrile
Description
Properties
CAS No. |
1021148-12-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Phenylethoxy Benzonitrile and Analogues
Strategies for Carbon-Oxygen and Carbon-Carbon Bond Formation in Aryl Ethers
The formation of the aryl ether linkage is a critical step in the synthesis of 2-(1-phenylethoxy)benzonitrile. This can be achieved through several established methods, primarily involving nucleophilic substitution or metal-catalyzed coupling reactions.
Nucleophilic Substitution Approaches for Ether Linkage Construction
The Williamson ether synthesis is a classic and widely used method for forming ether linkages. jk-sci.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing aryl ethers, a phenoxide acts as the nucleophile, attacking an appropriate alkyl halide. For the synthesis of this compound, this would typically involve the reaction of 2-cyanophenoxide with 1-phenylethyl halide. The reaction is generally conducted in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. jk-sci.com Common bases for synthesizing aryl ethers include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.com The choice of solvent is also crucial, with dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) often used to minimize side reactions such as dehydrohalogenation. jk-sci.com
However, the direct application of the Williamson ether synthesis for diaryl ethers using unactivated aryl halides is generally not feasible. jk-sci.com For such transformations, the Ullmann condensation offers a viable alternative. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210 °C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or nitrobenzene. wikipedia.org Modern variations of the Ullmann-type synthesis have been developed to proceed under milder conditions, utilizing catalytic amounts of copper(I) salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), often in the presence of ligands. organic-chemistry.orgacs.org These improved methods can tolerate a wider range of functional groups and can be effective even with sterically hindered substrates. organic-chemistry.orgacs.org
Coupling Reactions for Aromatic Ring Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds in aryl ethers. The Buchwald-Hartwig amination, primarily known for C-N bond formation, has been successfully adapted for C-O coupling as well. nrochemistry.comwikipedia.org This reaction facilitates the coupling of alcohols with aryl halides to produce aryl ethers under relatively mild conditions, offering an alternative to the harsher Ullmann condensation. wikipedia.org The catalytic system typically consists of a palladium precursor and a suitable phosphine (B1218219) ligand. nrochemistry.comjk-sci.com
The mechanism of the Buchwald-Hartwig C-O coupling involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol and subsequent deprotonation to form a palladium alkoxide complex. Reductive elimination from this complex then yields the desired aryl ether and regenerates the Pd(0) catalyst. nrochemistry.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. jk-sci.com
Benzonitrile (B105546) Ring Functionalization Techniques
The introduction and manipulation of the nitrile group on the benzene (B151609) ring are key aspects of synthesizing this compound and its analogues.
Introduction of Nitrile Group
The nitrile functional group is a valuable moiety in organic synthesis due to its versatility. numberanalytics.com It can be introduced onto an aromatic ring through several methods. The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile. wikipedia.orgnih.gov This reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then treated with a copper(I) cyanide (CuCN) solution to yield the benzonitrile. wikipedia.orgmasterorganicchemistry.comyoutube.com This method is particularly useful for introducing the nitrile group in positions that are not easily accessible through direct electrophilic aromatic substitution.
Another important method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction. organic-chemistry.orgwikipedia.org This reaction involves the cyanation of an aryl halide with an excess of copper(I) cyanide, typically in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine (B92270) at reflux temperatures. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org
Substituent Effects on Reaction Pathways and Yield Optimization
The success of nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions, which are often involved in the synthesis of substituted benzonitriles, is highly dependent on the nature and position of substituents on the aromatic ring. byjus.commasterorganicchemistry.com Electron-withdrawing groups, such as the nitro (NO₂) or cyano (CN) group, are crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The position of the electron-withdrawing group relative to the leaving group is critical. When the electron-withdrawing group is located at the ortho or para position, it can effectively delocalize the negative charge of the intermediate through resonance, thereby increasing the reaction rate. byjus.commasterorganicchemistry.com In contrast, a meta-positioned electron-withdrawing group can only exert an inductive stabilizing effect, which is generally weaker than resonance stabilization. byjus.com Therefore, for the synthesis of 2-substituted benzonitriles via nucleophilic aromatic substitution, the presence of an activating group at the para position to the leaving group is highly desirable for optimizing the reaction yield.
Asymmetric Synthesis Approaches to Chiral 1-phenylethoxy Moieties
The 1-phenylethoxy group in this compound is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically pure or enriched forms of this moiety is often crucial for biological applications.
The most common precursor for the 1-phenylethoxy group is 1-phenylethanol (B42297). wikipedia.org Racemic 1-phenylethanol can be readily synthesized by the reduction of acetophenone (B1666503) using reducing agents like sodium borohydride. wikipedia.org
To obtain enantiomerically pure 1-phenylethanol, several asymmetric synthesis strategies can be employed. One of the most effective methods is the enantioselective reduction of acetophenone. rsc.orgccspublishing.org.cn This can be achieved using chiral catalysts, such as those derived from 1,3,2-oxazaborolidines, in the presence of a reducing agent like borane. Biocatalytic reductions using whole-cell systems or isolated enzymes also offer a green and highly selective route to chiral alcohols. researchgate.netnih.gov For instance, various microorganisms and plant enzymes have been shown to reduce acetophenone analogues with high enantioselectivity. ccspublishing.org.cnresearchgate.net
Kinetic resolution is another powerful technique for obtaining enantiomerically pure 1-phenylethanol. nih.gov This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov Lipase-catalyzed transesterification is a commonly used kinetic resolution method for racemic 1-phenylethanol, where an acyl donor like vinyl acetate (B1210297) is used. nih.govacs.org The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. acs.org
Enantioselective Reaction Development
Enantioselective synthesis is critical for producing a single, desired mirror-image form (enantiomer) of a chiral molecule like this compound. The development of such reactions for this class of compounds often focuses on the creation of the chiral ether linkage or the installation of the nitrile group in a stereocontrolled manner.
While specific enantioselective methods for this compound are not extensively detailed in the provided results, the synthesis of axially chiral benzonitriles offers valuable insights into the types of strategies that could be adapted. Axially chiral molecules possess a chiral axis rather than a chiral center. The principles of controlling stereochemistry in these systems can be applied to molecules with stereocenters.
One notable strategy involves the atroposelective synthesis of benzonitriles where the chirality is controlled during the formation of the nitrile unit on a pre-existing biaryl scaffold. nih.gov This approach utilizes a palladium catalyst and a chiral ligand to induce asymmetry. Although this method focuses on axial chirality, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a bond-forming reaction is fundamental to enantioselective synthesis.
Another approach in the synthesis of chiral benzonitriles involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. acs.org NHCs have been successfully employed in the atroposelective synthesis of C-O axially chiral benzonitriles through a process involving desymmetrization and dynamic kinetic resolution. acs.org This highlights the potential of organocatalysis as a powerful tool for creating chiral benzonitrile derivatives. The key to this method is the ability of the NHC catalyst to differentiate between two prochiral C-O axes in the starting material, leading to the formation of a single enantiomer of the product. acs.org
The development of enantioselective reactions for this compound would likely involve either the use of a chiral phenylethanol derivative in a nucleophilic aromatic substitution reaction with 2-fluorobenzonitrile (B118710) or a stereoselective etherification reaction. The choice of chiral catalyst, whether a transition metal complex or an organocatalyst, would be crucial in achieving high enantiomeric excess.
Advanced Synthetic Protocols
Catalytic systems play a pivotal role in modern organic synthesis, enabling the formation of chemical bonds that would be difficult or impossible to create otherwise. For the synthesis of this compound and its analogues, several catalytic systems are of particular relevance.
Palladium-catalyzed cross-coupling: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for introducing alkynyl groups into aromatic rings. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org While not directly applicable to the ether linkage in this compound, it is a key method for creating precursors to more complex analogues. For example, a Sonogashira coupling could be used to introduce an alkyne at the 2-position of a benzonitrile, which could then be further elaborated. organic-chemistry.orglibretexts.org
Copper-mediated approaches: Copper catalysts are also important in organic synthesis, particularly for the formation of carbon-heteroatom bonds. Copper-mediated reactions can be used to form ether linkages, which is directly relevant to the synthesis of this compound. For example, a copper-catalyzed Ullmann condensation could be used to couple 1-phenylethanol with 2-halobenzonitrile. Copper(II) chloride has been shown to mediate the cyclization of N-alkoxy-ortho-alkynylbenzamides to form 3-(chloromethylene)isobenzofuran-1-ones, demonstrating its utility in forming new heterocyclic rings. nih.gov Furthermore, copper-mediated three-component reactions have been developed for the synthesis of fully substituted pyrazoles from 2,3-allenoates or 2-alkynoates, amines, and nitriles. rsc.org
The table below summarizes some of the key catalytic systems used in the synthesis of benzonitrile derivatives.
| Catalytic System | Reaction Type | Key Features |
| Palladium/Copper | Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. wikipedia.orgorganic-chemistry.org |
| Palladium | Suzuki Coupling | Forms C-C bonds between aryl/vinyl halides and boronic acids. |
| Copper | Ullmann Condensation | Forms C-O or C-N bonds. |
| Copper(II) Chloride | Cyclization | Mediates intramolecular cyclization reactions. nih.gov |
Domino and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. beilstein-journals.orge-bookshelf.de This approach is highly efficient and can lead to the rapid construction of complex molecules from simple starting materials. beilstein-journals.org
For the synthesis of related heterocyclic structures, domino reactions have been employed with great success. For instance, a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular cyclization, has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org This type of strategy could be adapted to the synthesis of analogues of this compound.
Another example is the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, which leads to the formation of new isoindolin-1-ones. nih.gov This reaction combines up to six elemental steps in a single pot, highlighting the power of cascade processes. nih.gov
Electrochemical methods can also be used to initiate cascade reactions. For example, an electrochemical tandem reaction of anilines with 2-formyl benzonitrile has been developed for the synthesis of 3-N-aryl substituted isoindolinones. nih.gov
The development of domino and cascade reactions for the multicomponent assembly of this compound analogues would offer significant advantages in terms of efficiency and atom economy. A hypothetical domino reaction could involve the coupling of 2-halobenzonitrile, 1-phenylethanol, and a third component in a single pot to generate a more complex analogue.
High-throughput synthesis (HTS) is a set of technologies that allows for the rapid synthesis and screening of large numbers of compounds. rsc.org This is particularly useful in drug discovery and materials science, where large libraries of compounds need to be evaluated. rsc.org
Automated synthesis platforms are a key component of HTS. chimia.chsynplechem.com These systems can perform reactions, purifications, and analyses in a fully automated fashion, significantly increasing the speed and efficiency of compound synthesis. chimia.ch For example, cartridge-based automated synthesizers have been developed that use pre-packed reagent cartridges and pre-programmed reaction protocols to simplify the synthesis process. chimia.ch
The application of HTS methodologies to the synthesis of this compound and its analogues would enable the rapid generation of large libraries of related compounds. This would be invaluable for structure-activity relationship (SAR) studies, where the goal is to identify the key structural features that are responsible for a compound's biological activity.
An automated platform could be programmed to perform a series of reactions, such as the etherification of a library of substituted phenols with a library of substituted 1-phenylethanol derivatives, to generate a large and diverse library of 2-alkoxybenzonitrile analogues. The crude products could then be purified using an automated high-throughput purification system. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and final products is a critical step in any chemical synthesis. The goal is to remove any unreacted starting materials, byproducts, and other impurities to obtain the desired compound in a pure form.
A variety of purification techniques are available, and the choice of method depends on the physical and chemical properties of the compound being purified. nih.govjournalagent.com
Chromatography: Chromatography is a powerful technique for separating the components of a mixture. nih.govjournalagent.com Column chromatography, where the mixture is passed through a column packed with a stationary phase, is a common method for purifying organic compounds. nih.govjournalagent.com The separation is based on the differential partitioning of the components between the stationary phase and a mobile phase. nih.gov High-performance liquid chromatography (HPLC) is a high-resolution version of column chromatography that is widely used for both analytical and preparative purposes. journalagent.com
Crystallization: Crystallization is a technique for purifying solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Distillation: Distillation is a technique for purifying liquid compounds. It involves heating the liquid to its boiling point and then condensing the vapor back into a liquid. The separation is based on the difference in the boiling points of the components of the mixture.
Extraction: Extraction is a technique for separating a compound from a mixture by selectively dissolving it in a suitable solvent.
For the purification of this compound and its intermediates, a combination of these techniques would likely be used. For example, after the reaction is complete, the crude product might be extracted into an organic solvent, washed with water to remove any water-soluble impurities, and then dried. The crude product could then be purified by column chromatography on silica (B1680970) gel. mdpi.com If the final product is a solid, it could be further purified by crystallization. If it is a liquid, it could be purified by distillation under reduced pressure. researchgate.netlookchem.com
The table below summarizes some of the common purification techniques used in organic synthesis.
| Purification Technique | Principle of Separation | Best Suited For |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. nih.gov | Solids and non-volatile liquids. |
| Crystallization | Difference in solubility at different temperatures. | Solids. |
| Distillation | Difference in boiling points. | Liquids. |
| Extraction | Differential solubility in two immiscible liquids. | Solids and liquids. |
Chromatographic Separation Techniques (e.g., Flash Column Chromatography)
Flash column chromatography is a prevalent and efficient technique for the purification of organic compounds, particularly for oils or solids that are difficult to recrystallize. google.com This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) that is pushed through the column under pressure, which speeds up the separation process compared to traditional gravity chromatography. wikipedia.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. wikipedia.org
The selection of an appropriate eluent system is paramount for a successful separation. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.com For compounds of intermediate polarity, such as this compound, which contains both a polar nitrile group and a relatively nonpolar phenoxy ether moiety, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758) is commonly used. nih.gov The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound, which generally leads to an optimal separation. ucsb.edu
The general procedure for purification by flash column chromatography involves the following steps:
Column Packing: The column is typically packed with silica gel as a slurry in the chosen nonpolar solvent (e.g., hexane). youtube.com A layer of sand is often added at the bottom and top of the silica gel to prevent disturbance. wikipedia.orgyoutube.com
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent, which should ideally be less polar than the eluent. ucsb.edu This solution is then carefully loaded onto the top of the silica gel column. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the column.
Elution: The eluent is passed through the column using positive pressure. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities. nih.gov
Fraction Collection: The eluate is collected in a series of fractions. The composition of these fractions is monitored by TLC to identify those containing the pure product. youtube.com
For analogues such as substituted benzylidenemalononitriles, specific solvent systems have been reported. The progress of reactions to form these compounds is often monitored by TLC using a mobile phase of n-hexane/ethyl acetate (3:1). nih.gov
Table 1: Exemplary Solvent Systems for Flash Column Chromatography of Aromatic Nitriles and Ethers
| Compound Class | Stationary Phase | Eluent System (v/v) | Rf of Target Compound | Reference |
| Aromatic Nitriles | Silica Gel | n-Hexane / Ethyl Acetate (3:1) | Varies (used for TLC monitoring) | nih.gov |
| General (Normal Polarity) | Silica Gel | Hexane / Ethyl Acetate | ~0.3 (ideal) | ucsb.edu |
| Polar Imidazoles | Silica Gel | Acetonitrile (B52724) / Dichloromethane | Not specified | nih.gov |
Recrystallization and Other Solid-Phase Purification Methods
Recrystallization is the gold-standard for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. nih.gov
The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. nih.gov The solution is then allowed to cool slowly, during which the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities tend to remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration. For some aromatic nitriles, recrystallization from a mixed solvent system, such as ethyl acetate and n-hexane, has been proven effective. nih.gov
In cases where recrystallization is not straightforward or for removing specific types of impurities from aromatic nitriles, other methods can be employed. Aromatic nitrile products can sometimes form insoluble complexes with copper compounds used in certain synthetic routes (e.g., Rosenmund-von Braun reaction). epo.org To purify the product, a hot extraction with a high-boiling point organic solvent like toluene (B28343) can be performed. The hot mixture is filtered to remove insoluble copper salts, and the desired nitrile is recovered from the filtrate after cooling and solvent evaporation. epo.org
Additionally, washing with aqueous solutions can be an effective purification step. For instance, crude aromatic dinitriles contaminated with imide by-products can be purified by stirring the mixture in a dilute aqueous caustic soda (sodium hydroxide) solution at a controlled low temperature. google.com The imide dissolves in the alkaline solution, while the solid dinitrile can be recovered by filtration. google.com
Table 2: Summary of Solid-Phase Purification Methods for Aromatic Nitriles
| Method | Target Impurity/Matrix | Procedure | Reference |
| Recrystallization | General impurities in a solid product | Dissolve crude solid in minimal hot solvent (e.g., ethyl acetate/n-hexane), cool to crystallize, and filter. | nih.gov |
| Hot Extraction | Insoluble copper complexes | Extract product with hot toluene, filter to remove solids, and recover product from filtrate. | epo.org |
| Alkaline Wash | Acidic impurities (e.g., imides) | Stir crude product in dilute aqueous NaOH solution at low temperature, then filter the solid product. | google.com |
Advanced Characterization Techniques for 2 1 Phenylethoxy Benzonitrile
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate three-dimensional arrangement of atoms within a molecule. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the chemical environment of individual atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(1-phenylethoxy)benzonitrile, distinct signals are expected for the protons of the benzonitrile (B105546) and phenylethoxy moieties. The aromatic protons of the benzonitrile ring would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.7 ppm). The protons of the phenyl group on the ethoxy substituent would also resonate in this aromatic region. The methine proton (CH) of the ethoxy group would likely be observed as a quartet, coupled to the methyl protons, at a chemical shift of around 5.5-6.0 ppm, influenced by the adjacent oxygen and phenyl group. The methyl protons (CH₃) would appear as a doublet at approximately 1.6-1.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The aromatic carbons of both the benzonitrile and phenyl rings would generate a series of signals between 110 and 160 ppm. The benzylic carbon (CH) of the ethoxy group would likely appear around 70-80 ppm, while the methyl carbon (CH₃) would be found in the upfield region, typically between 20-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzonitrile Aromatic Protons | 7.0 - 7.7 (m) | 110 - 160 |
| Phenylethoxy Aromatic Protons | 7.2 - 7.5 (m) | 125 - 145 |
| Ethoxy Methine Proton (CH) | 5.5 - 6.0 (q) | 70 - 80 |
| Ethoxy Methyl Protons (CH₃) | 1.6 - 1.8 (d) | 20 - 30 |
| Nitrile Carbon (C≡N) | - | 115 - 120 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary. m = multiplet, q = quartet, d = doublet.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp and strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. nist.gov The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage would likely exhibit a strong, characteristic stretching band in the region of 1050-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch in benzonitriles is also Raman active and typically appears in the same region as in the IR spectrum. researchgate.netresearchgate.net Aromatic ring vibrations are also readily observed in Raman spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2240 (strong, sharp) | 2220 - 2240 (strong) |
| Aromatic C-H | Stretching | > 3000 (variable) | > 3000 (variable) |
| Aromatic C=C | Stretching | 1450 - 1600 (variable) | 1450 - 1600 (variable) |
| Ether (C-O-C) | Stretching | 1050 - 1250 (strong) | Not typically prominent |
Note: These are predicted frequency ranges based on characteristic functional group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is sensitive to the presence of chromophores, which are parts of a molecule that absorb light.
Table 3: Predicted UV-Vis Absorption Maxima for this compound.
| Transition Type | Predicted λmax (nm) |
| π→π* (Primary) | ~224 |
| π→π* (Secondary) | ~271 |
Note: Predicted values are based on the UV-Vis spectrum of benzonitrile. The substitution may cause slight shifts in the absorption maxima.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would show a peak corresponding to the retention time of the compound, and the mass spectrometer would provide a mass spectrum for that peak. The mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight. Additionally, characteristic fragment ions would be observed, likely resulting from the cleavage of the ether bond to form a phenoxy cation and a benzonitrile radical cation, or other fragmentations of the aromatic rings and the ethyl bridge.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. d-nb.info It is particularly useful for less volatile or thermally labile compounds. For this compound, LC-MS could be employed to determine its molecular weight with high accuracy. nih.govresearchgate.net Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the mass spectrum would typically show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation and obtain structural information similar to that from GC-MS.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound.
| Ion | Proposed Structure/Fragment | Predicted m/z |
| [M]⁺ | Molecular Ion | 223 |
| [M+H]⁺ | Protonated Molecule (in LC-MS) | 224 |
| [C₇H₅N]⁺ | Benzonitrile cation | 103 |
| [C₈H₉O]⁺ | Phenylethoxy cation | 121 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Note: The molecular formula of this compound is C₁₅H₁₃NO. The predicted m/z values are based on the expected fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can provide mass measurements to within a few parts per million (ppm) of the true value. mdpi.com This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound (Molecular Formula: C₁₅H₁₃NO), HRMS is crucial for confirming its elemental composition. The instrument measures the exact mass of the molecular ion, which is then compared to the theoretically calculated mass. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Theoretical Exact Mass ([M]+) | 223.09971 u |
| Theoretical Mass of [M+H]⁺ | 224.10754 u |
| Theoretical Mass of [M+Na]⁺ | 246.08949 u |
| Required Mass Accuracy | < 5 ppm |
Data is theoretical and serves as a reference for experimental verification.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed model of the electron density within the crystal can be constructed. researchgate.net From this model, the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles, can be determined. mdpi.com
Application of XRD to a suitable single crystal of this compound would provide unequivocal proof of its structure. It would confirm the connectivity of the benzonitrile and phenylethoxy groups and reveal the specific conformation adopted by the molecule in the solid state. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state architecture. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. The process involves the complete combustion of a precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. These quantities are then used to calculate the percentage of C, H, and N in the original sample.
For this compound, the experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₅H₁₃NO. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for C₁₅H₁₃NO
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 80.69% | 80.51% |
| Hydrogen (H) | 5.87% | 5.92% |
| Nitrogen (N) | 6.27% | 6.21% |
Experimental values are hypothetical examples for illustrative purposes.
Other Advanced Analytical Techniques for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used to separate, identify, and quantify each component in a mixture. amazonaws.com It is widely employed to assess the purity of pharmaceutical compounds and chemical intermediates. sigmaaldrich.com The method involves pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). sielc.com Each component in the sample interacts slightly differently with the stationary phase, causing them to flow out of the column at different times (retention times).
For purity assessment of this compound, a reversed-phase HPLC method is commonly used. The sample is injected into the system, and a detector (e.g., UV-Vis) records the signal as components elute from the column. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities. The purity is typically calculated based on the relative area of the main peak compared to the total area of all peaks.
Table 3: Representative HPLC Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Detection | UV at 254 nm |
| Retention Time (Main Peak) | 8.52 min (Hypothetical) |
| Peak Area (Main Peak) | 99.85% |
| Purity | >99.8% |
Data is a hypothetical representation of a typical HPLC analysis.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.com It helps to determine when a reaction is complete by observing the disappearance of starting materials and the appearance of the product. youtube.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of adsorbent like silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action.
During the synthesis of this compound, TLC can be used to track the conversion of the starting materials (e.g., 2-cyanophenol and 1-phenylethyl bromide) into the desired product. Spots of the starting materials and the reaction mixture are applied side-by-side on the plate. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product, with a different Retention Factor (Rf), will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Table 4: TLC Monitoring of Reaction Progress
| Compound | Rf Value (Hypothetical) | Observation over Time |
| Starting Material 1 (e.g., 2-cyanophenol) | 0.35 | Spot diminishes and disappears. |
| Starting Material 2 (e.g., 1-phenylethyl bromide) | 0.70 | Spot diminishes and disappears. |
| Product (this compound) | 0.55 | Spot appears and intensifies. |
Rf values are dependent on the specific eluent system used and are for illustrative purposes.
No Publicly Available Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical investigation studies specifically focused on the chemical compound This compound .
Searches for scholarly articles and research data pertaining to Density Functional Theory (DFT) studies, Molecular Orbital Theory analysis (including AM1 and HOMO-LUMO analysis), conformational analysis, and Molecular Dynamics (MD) simulations for this compound did not yield any specific results. This indicates a significant gap in the scientific literature concerning the computational chemistry of this particular molecule.
While general methodologies and the theoretical underpinnings of these computational techniques are well-established and have been applied to related benzonitrile derivatives, the specific application to and detailed findings for this compound are not documented in accessible research. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time due to the absence of primary research data.
Further research would be required to be initiated and published in the scientific community to provide the necessary data for a thorough computational and theoretical analysis of this compound.
Computational and Theoretical Investigations of 2 1 Phenylethoxy Benzonitrile
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of organic molecules. These theoretical calculations can provide valuable insights into the electronic and structural characteristics of a compound, aiding in its identification and characterization.
For instance, a study on 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, a molecule also featuring a benzonitrile (B105546) group, utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to calculate its spectroscopic data. nih.govresearchgate.net The theoretical vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts were found to be in good agreement with experimental data. nih.govresearchgate.net Similar computational approaches could be applied to 2-(1-phenylethoxy)benzonitrile to predict its spectroscopic fingerprint.
Predicted Spectroscopic Data for an Analogous Benzonitrile Derivative
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis | λmax (nm) | Calculated using TD-DFT |
| FT-IR | ν(C≡N) (cm⁻¹) | Predicted vibrational frequency |
| ν(C-O-C) (cm⁻¹) | Predicted vibrational frequency | |
| ¹H NMR | δ (ppm) | Calculated using GIAO method |
| ¹³C NMR | δ (ppm) | Calculated using GIAO method |
This table represents the types of data that would be generated from a computational study. The values are placeholders and would be specific to the compound under investigation.
The theoretical UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), would reveal the electronic transitions and the maximum absorption wavelengths (λmax). nih.govresearchgate.netnih.gov The calculated IR spectrum would help in assigning the characteristic vibrational frequencies, such as the nitrile (C≡N) and ether (C-O-C) stretches. Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. nih.govresearchgate.netnih.govmarquette.edu The correlation between theoretical and experimental spectra for analogous compounds suggests that a similar computational study on this compound would yield accurate and valuable spectroscopic data. nih.gov
Reaction Pathway and Transition State Analysis
Theoretical calculations are instrumental in elucidating reaction mechanisms, providing insights into the energetics and structures of transition states and intermediates.
The synthesis of this compound likely proceeds via a nucleophilic substitution reaction, such as the Williamson ether synthesis, involving a phenoxide and a substituted ethyl halide. masterorganicchemistry.comyoutube.com Computational studies can model this SN2 reaction pathway, calculating the potential energy surface and identifying the transition state structure.
In a related context, DFT calculations have been used to investigate the mechanism of formation for C–O axially chiral benzonitriles. acs.org These studies revealed the rate-determining step and the intermediates involved in the catalytic cycle. acs.org Similarly, for other etherification reactions, computational evidence has been used to support proposed mechanisms, such as the interception of oxocarbenium ions by phosphines. nih.gov These examples highlight how theoretical calculations can provide a detailed, atomistic understanding of the reaction mechanism for the synthesis of this compound, complementing experimental observations.
A key outcome of reaction pathway analysis is the determination of activation energies (Ea) and other thermodynamic parameters, such as enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. These values are crucial for understanding reaction kinetics and feasibility.
For example, in the study of nucleophilic substitution reactions of 1-phenyl-2-propyl benzenesulfonates with anilines, computational methods could be used to calculate the activation barriers, providing insights into the factors that influence reaction rates. researchgate.net For the synthesis of this compound, DFT calculations could predict the activation energy for the SN2 reaction, helping to optimize reaction conditions. The thermodynamic parameters for the reaction would indicate whether the formation of the ether product is favorable.
Hypothetical Thermodynamic Data for Ether Synthesis
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Value |
| Enthalpy of Reaction (ΔH) | Value |
| Gibbs Free Energy of Reaction (ΔG) | Value |
This table illustrates the kind of thermodynamic data that can be obtained from theoretical calculations of a reaction pathway. The values are placeholders.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are pivotal in drug discovery and development, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
QSAR models are built by correlating the biological activity of a set of molecules with their calculated molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For structurally related phenoxy compounds, QSAR studies have been successfully applied.
For instance, a QSAR study on a series of 2-arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides identified key topological parameters that are important for their anti-inflammatory activity. researchgate.net Similarly, for phenol (B47542) ether derivatives acting as non-covalent proteasome inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to guide the design of new, more potent compounds. explorationpub.com Another study on ortho-disubstituted phenoxy analogues of an alpha1-adrenoceptor antagonist used classical Hansch analysis to find a good correlation for alpha1a affinity. nih.gov These examples demonstrate that if a biological activity for this compound were identified, QSAR models could be developed for its analogues to predict their activity and guide further optimization.
Commonly Used Molecular Descriptors in QSAR
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, van der Waals volume |
| Hydrophobic | LogP, Polar surface area |
| Topological | Kier shape indices, Connectivity indices |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.
If this compound were to be investigated as a ligand for a specific biological target, molecular docking studies could be employed to predict its binding mode and affinity. For example, docking studies have been used to investigate the interaction of various ligands with their protein targets, such as phenol ether derivatives with the proteasome explorationpub.com, and various drugs with the hERG potassium channel. biorxiv.orgfrontiersin.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. explorationpub.combiorxiv.org The insights gained from such theoretical modeling can guide the design of analogues of this compound with improved binding characteristics. Theoretical models of ligand-receptor interactions are often refined and validated using experimental techniques like NMR binding studies. marquette.edu
Structure Activity Relationship Sar Studies in 2 1 Phenylethoxy Benzonitrile Chemical Space
Quantitative Structure-Activity Relationship (QSAR) Approaches
Statistical Modeling and Validation for Correlation Analysis
In the realm of SAR, statistical modeling provides a quantitative framework to correlate the structural features of compounds with their biological activities. This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR), moves beyond qualitative observations to establish mathematical models that can predict the activity of novel compounds.
For the 2-(1-phenylethoxy)benzonitrile scaffold, a QSAR study would typically involve the synthesis of a series of analogs with variations in substituents on both the benzonitrile (B105546) and the phenyl rings, as well as modifications to the ethoxy linker. The biological activity of these compounds would then be determined through in vitro or in vivo assays.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with a wide range of biological activities is chosen. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, volume, surface area).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation: This is a critical step to ensure the reliability and predictive capacity of the QSAR model. nih.gov Validation is typically performed through internal and external validation techniques. nih.gov
Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the robustness of the model using the training set data. mdpi.com
External Validation: The predictive power of the model is evaluated using the test set of compounds that were not used in the model's development. researchgate.net A good correlation between the predicted and observed activities for the test set indicates a reliable model. researchgate.net
For instance, in a study on a series of benzopyranes and benzopyrano[3,4b] nih.govnih.gov-oxazines, 2D-QSAR analysis revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. dovepress.com A similar approach could be applied to analogs of this compound to identify key physicochemical properties influencing their activity.
A hypothetical data table for a QSAR study on this compound analogs might look like this:
| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Biological Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 1 | H | H | 3.5 | 223.27 | 5.2 | 5.5 |
| 2 | 4-Cl | H | 4.2 | 257.71 | 2.1 | 2.3 |
| 3 | H | 4-OCH3 | 3.3 | 253.3 | 8.9 | 8.5 |
| 4 | 4-F | 2-F | 3.9 | 259.25 | 3.5 | 3.7 |
Computational and In Silico Methods in SAR Elucidation
Computational and in silico methods have become indispensable tools in modern drug discovery, offering a time- and cost-effective means to explore vast chemical spaces and to gain deeper insights into the molecular basis of drug action. These methods are particularly valuable in elucidating the SAR of compounds like this compound.
Ligand-Based and Structure-Based Approaches
Two main computational strategies are employed in SAR studies: ligand-based and structure-based approaches. The choice between these depends on the availability of structural information for the biological target.
Ligand-Based Approaches: When the three-dimensional structure of the target protein is unknown, ligand-based methods are utilized. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model or a QSAR model can be developed to guide the design of new, potentially more active molecules. nih.gov
Structure-Based Approaches: If the 3D structure of the biological target is available, for example from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These methods, such as molecular docking, simulate the binding of a ligand to the active site of the target protein. This allows for the prediction of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Structure-based approaches are powerful tools for understanding SAR at a molecular level and for the rational design of new inhibitors.
Pharmacophore Modeling and Virtual Screening (general concepts)
Pharmacophore modeling is a central concept in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov
The process of generating a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query in a virtual screening campaign. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In pharmacophore-based virtual screening, the pharmacophore model is used to filter a database of compounds, selecting only those molecules that match the defined 3D arrangement of features. researchgate.net This significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
For the this compound chemical space, a pharmacophore model could be developed based on a set of its biologically active analogs. This model would highlight the key structural motifs required for activity. For example, the model might indicate the importance of the nitrile group as a hydrogen bond acceptor, the phenyl rings for hydrophobic interactions, and a specific spatial relationship between these features. This pharmacophore could then be used to screen virtual libraries to identify novel scaffolds that retain these key features, potentially leading to the discovery of new lead compounds with improved properties.
A hypothetical pharmacophore model for a series of active this compound analogs might include:
| Feature | Type |
| 1 | Hydrogen Bond Acceptor (from the nitrile group) |
| 2 | Aromatic Ring (benzonitrile ring) |
| 3 | Aromatic Ring (phenyl ring of the ethoxy group) |
| 4 | Hydrophobic Center (ethyl linker) |
This model would then serve as a template to identify other molecules with a similar spatial arrangement of these features.
Derivatization Strategies for 2 1 Phenylethoxy Benzonitrile Analysis and Modification
Purpose and Principles of Chemical Derivatization
The primary goal of chemical derivatization is to alter a molecule to improve its analytical behavior. numberanalytics.com This can involve increasing its volatility for gas chromatography (GC), enhancing its detectability with specific detectors, or improving its separation from other components in a mixture. chromtech.comresearchgate.netmdpi.com The choice of a derivatizing reagent is guided by the functional groups present in the analyte and the analytical objective. gcms.cz
A key reason for derivatization is to make a compound more easily detectable. numberanalytics.com This is often achieved by introducing a chromophore (for UV-Vis detection), a fluorophore (for fluorescence detection), or an electrophore (for electron capture detection). mdpi.comlibretexts.org For instance, derivatization can introduce highly conjugated aromatic moieties, which significantly increase a compound's absorptivity and thus improve its detection by UV-Visible spectrophotometry. libretexts.org
Derivatization also plays a crucial role in improving chromatographic properties. chromtech.comnih.gov For gas chromatography, the analyte must be volatile and thermally stable. researchgate.netyoutube.com Derivatization can increase the volatility of polar compounds by masking polar functional groups, such as hydroxyl or amine groups, through reactions like silylation or acylation. chromtech.comyoutube.com This reduces intermolecular hydrogen bonding, leading to better peak shapes and improved separation efficiency. researchgate.net In liquid chromatography (LC), derivatization can alter the polarity of a compound to optimize its retention and separation on a given column. nih.gov
Chemical derivatization can be a valuable tool in determining the structure of an unknown compound. youtube.comnumberanalytics.com By reacting a molecule with a specific derivatizing agent, certain functional groups can be identified. The changes in spectroscopic data, such as mass spectra or nuclear magnetic resonance (NMR) spectra, before and after derivatization provide crucial clues about the molecule's structure. youtube.comnih.gov For example, a shift in the mass spectrum after treatment with a silylating agent can indicate the presence and number of active hydrogen atoms (e.g., in hydroxyl or carboxylic acid groups). obrnutafaza.hr This information, combined with other spectroscopic methods, helps in piecing together the complete molecular structure. numberanalytics.comnih.gov
Common Derivatizing Reagents and Their Applications
The selection of a derivatizing reagent depends on the functional groups present in the target molecule and the analytical technique being used. chromtech.com For a molecule like 2-(1-phenylethoxy)benzonitrile, derivatization would likely target the nitrile group or potentially the ether linkage under specific conditions, although derivatization of ethers is less common. The primary methods of derivatization for many organic compounds fall into three categories: silylation, acylation, and alkylation. chromtech.comgcms.cz
Silylation is a widely used derivatization technique, particularly for gas chromatography, where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. chromtech.comregistech.com This process increases volatility, reduces polarity, and enhances thermal stability. registech.com While silylation reagents primarily target compounds with active hydrogens like alcohols, carboxylic acids, and amines, their direct application to a benzonitrile (B105546) is not typical as the nitrile group and the ether linkage lack active hydrogens. libretexts.orgobrnutafaza.hr However, if the analytical context involved potential hydrolysis of the ether to a phenol (B47542), silylation would be a key step in analyzing the resulting hydroxyl group. research-solution.com
Table 1: Common Silylation Reagents and Their Applications
| Reagent Name | Abbreviation | Target Functional Groups | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, carboxyls, amines, thiols, amides | Most common silylating reagent; byproducts are volatile. obrnutafaza.hr |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, carboxyls, amines, thiols | More volatile byproducts than BSTFA, good for trace analysis. sigmaaldrich.com |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyls, carboxyls, amines, thiols | Forms t-BDMS derivatives that are 10,000 times more stable against hydrolysis than TMS ethers. chromtech.comregistech.com |
| Trimethylchlorosilane | TMCS | Hydroxyls, amines | Often used as a catalyst with other silylating reagents to increase their reactivity. registech.com |
| Hexamethyldisilazane | HMDS | Hydroxyls, carbohydrates | A weaker TMS donor, often used for silylating carbohydrates. youtube.comregistech.com |
This table provides a summary of common silylation reagents and their general applications.
Acylation involves the introduction of an acyl group into a molecule by reacting it with a carboxylic acid derivative. libretexts.org This process is used to derivatize compounds with active hydrogens, such as alcohols, phenols, and amines, forming esters and amides, respectively. youtube.com Acylating reagents offer similar advantages to silylation, creating less polar and more volatile derivatives. obrnutafaza.hr
A significant advantage of acylation is the ability to introduce fluorinated groups (fluoroacylation). libretexts.org The use of reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPAA) leads to the formation of derivatives that are highly responsive to electron capture detectors (ECD), greatly enhancing sensitivity. gcms.czresearchgate.net These fluorinated derivatives can also provide valuable structural information in mass spectrometry due to their characteristic fragmentation patterns. researchgate.net For this compound, acylation would not be a direct route for derivatization unless the molecule is first modified to introduce a suitable functional group.
Table 2: Common Acylation Reagents and Their Applications
| Reagent Name | Abbreviation | Target Functional Groups | Key Features |
| Trifluoroacetic Anhydride | TFAA | Alcohols, phenols, amines | Highly reactive and volatile; produces derivatives suitable for FID and ECD. researchgate.net |
| Pentafluoropropionic Anhydride | PFPAA | Alcohols, phenols, amines | Forms stable, volatile derivatives with excellent ECD response. researchgate.net |
| Heptafluorobutyric Anhydride | HFAA | Alcohols, phenols, amines | Similar to TFAA and PFPAA, used for preparing derivatives for GC analysis with high sensitivity. researchgate.net |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Primary and secondary amines, hydroxyls, thiols | Reacts under mild, non-acidic conditions; byproducts are stable and volatile. gcms.cz |
| Trifluoroacetylimidazole | TFAI | Hydroxyls, primary and secondary amines | Reactions are smooth and quantitative without producing acidic byproducts. researchgate.net |
This table summarizes common acylation reagents and their general applications in chemical derivatization.
Alkylation involves the replacement of an active hydrogen with an alkyl or aryl group. youtube.com This method is commonly used to derivatize compounds with acidic hydrogens, such as carboxylic acids and phenols, by forming esters and ethers. registech.com Alkylation can also be used to form amides. registech.com The resulting derivatives are generally more stable than their silylated counterparts and exhibit improved volatility and chromatographic behavior. youtube.com
A notable alkylating agent is pentafluorobenzyl bromide (PFB-Br), which is used to introduce the pentafluorobenzyl group. researchgate.net This is particularly useful for enhancing the response of an electron capture detector. researchgate.net While this compound itself lacks the acidic protons typically targeted by alkylating agents, these reagents would be relevant if analyzing potential degradation products that contain hydroxyl or carboxylic acid functionalities. registech.com
Table 3: Common Alkylation Reagents and Their Applications
| Reagent Name | Abbreviation | Target Functional Groups | Key Features |
| Pentafluorobenzyl Bromide | PFB-Br | Carboxylic acids, phenols, thiols, sulfonamides | Introduces a PFB group, significantly enhancing ECD response. researchgate.net |
| Methyl Chloroformate | MCF | Amines, amino acids, organic acids | A versatile reagent for the simultaneous analysis of a wide range of metabolites. nih.gov |
| N,N-Dimethylformamide dimethyl acetal | DMFDA | Carboxylic acids, amines, phenols, thiols, amino acids | A general alkylating agent that reacts rapidly. libretexts.org |
| Boron Trifluoride in Methanol (B129727) | BF3-Methanol | Carboxylic acids | Used for the rapid esterification of fatty acids to form methyl esters. youtube.com |
This table presents a selection of common alkylation reagents and their typical uses in derivatization.
Pre-column and Post-column Derivatization Techniques
In the context of High-Performance Liquid Chromatography (HPLC) analysis of this compound, both pre-column and post-column derivatization techniques can be employed to enhance analytical performance. nih.govactascientific.comactascientific.com
Pre-column Derivatization:
This technique involves the chemical modification of the analyte before its introduction into the HPLC column. actascientific.comactascientific.com For a compound like this compound, which possesses a nitrile group and a phenyl ether moiety, pre-column derivatization can be designed to introduce a chromophoric or fluorophoric tag, thereby significantly increasing its detectability by UV-Vis or fluorescence detectors.
Advantages:
Offers a wider range of reaction conditions and reagents.
Excess derivatizing reagent can be removed before analysis, preventing interference with the chromatogram.
Can improve the chromatographic properties of the analyte, such as retention and peak shape.
Common Approaches: While specific methods for this compound are not extensively documented in public literature, general strategies for nitriles can be adapted. For instance, the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with a fluorescent alcohol, is a potential pre-column derivatization pathway.
Post-column Derivatization:
In this method, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. actascientific.comactascientific.comnih.govpickeringlabs.com This approach is particularly useful when the derivatized product is unstable or when the derivatization reaction is not compatible with the mobile phase conditions.
Advantages:
Minimizes the risk of forming multiple derivative products from a single analyte.
The separation is performed on the original, unmodified analyte.
Can enhance selectivity by using reagents that react specifically with the target analyte class. pickeringlabs.com
Challenges:
Requires a reaction system that is fast and compatible with the HPLC eluent.
Can lead to band broadening due to the additional volume of the reaction coil, potentially reducing separation efficiency. nih.gov
A comparison of these two techniques is presented in the table below:
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Timing | Before injection into the column | After separation from the column |
| Reagent Choice | Wide variety of reagents and conditions | Limited to fast and compatible reactions |
| Chromatography | Separation of the derivative | Separation of the original analyte |
| Potential Issues | Formation of multiple derivatives, reagent interference | Band broadening, reaction kinetics |
| Primary Benefit | Improved detectability and chromatography | Enhanced selectivity and detection of unstable derivatives |
Optimization of Derivatization Reaction Conditions (e.g., Temperature, Time, Solvent)
The efficiency and reproducibility of a derivatization reaction are highly dependent on the reaction conditions. researchgate.net Proper optimization of these parameters is critical to ensure complete derivatization and to avoid the formation of side products. Key parameters to consider include temperature, reaction time, and the choice of solvent. researchgate.netsigmaaldrich.com
Temperature: The reaction temperature significantly influences the rate of the derivatization reaction. While higher temperatures can accelerate the reaction, they can also lead to the degradation of the analyte or the derivative. An optimal temperature must be determined experimentally to achieve a balance between reaction speed and product stability. For many derivatization reactions, temperatures in the range of 60-100°C are common. researchgate.net
Reaction Time: The duration of the reaction is another crucial factor. Insufficient reaction time will result in incomplete derivatization, leading to inaccurate quantification. Conversely, excessively long reaction times may promote the formation of undesirable byproducts. The optimal reaction time is typically determined by analyzing the reaction mixture at different time points and identifying the point at which the yield of the desired derivative is maximized. Reaction times can vary from minutes to hours depending on the specific chemistry. sigmaaldrich.com
Solvent: The choice of solvent is critical as it must dissolve both the analyte and the derivatizing reagent, and it should not interfere with the reaction. The polarity of the solvent can influence the reaction rate and equilibrium. For instance, aprotic solvents like acetonitrile (B52724) or pyridine (B92270) are often used in silylation reactions. researchgate.net The solvent should also be compatible with the subsequent analytical technique.
Catalyst: In some cases, a catalyst may be used to increase the rate of the derivatization reaction. The concentration and type of catalyst must be carefully optimized to avoid side reactions.
The following table summarizes the key parameters and their general effects on derivatization reactions:
| Parameter | General Effect | Considerations for Optimization |
| Temperature | Increases reaction rate | Potential for analyte/derivative degradation at high temperatures |
| Time | Affects reaction completeness | Incomplete reaction at short times; side product formation at long times |
| Solvent | Influences solubility and reactivity | Must be inert and compatible with the analytical method |
| Reagent Concentration | Drives the reaction to completion | Excess reagent may need to be removed or can interfere with analysis |
Derivatization for Stereochemical Analysis (e.g., Formation of Diastereomers for Chiral Resolution)
Since this compound possesses a chiral center at the carbon atom of the ethoxy group, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are often essential in pharmaceutical and biological studies. Derivatization with a chiral derivatizing agent (CDA) is a powerful indirect method for chiral resolution. researchgate.netwikipedia.org
This strategy involves reacting the racemic mixture of this compound with an enantiomerically pure chiral reagent. This reaction transforms the enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated using achiral chromatographic techniques, such as standard reversed-phase HPLC. researchgate.net
Key Steps in Diastereomeric Derivatization:
Selection of a Chiral Derivatizing Agent (CDA): The CDA must be enantiomerically pure and contain a reactive functional group that can react with a suitable functional group on the analyte. For this compound, derivatization would likely target a functional group introduced by modifying the nitrile or the phenyl rings.
Derivatization Reaction: The racemic analyte is reacted with the CDA to form a mixture of diastereomers. The reaction conditions must be optimized to ensure complete conversion without racemization.
Chromatographic Separation: The resulting diastereomeric mixture is then separated using an achiral stationary phase in HPLC. The separation is based on the differences in the physicochemical properties of the diastereomers. nih.gov
Detection and Quantification: The separated diastereomers are detected, and their peak areas are used to determine the enantiomeric composition of the original sample.
Examples of Chiral Derivatizing Agents:
For amines (after reduction of the nitrile): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and O-phthalaldehyde (OPA) with a chiral thiol. nih.gov
For alcohols (after modification of the structure): Chiral isocyanates, such as (R)-(-)-1-(1-naphthyl)ethyl isocyanate.
Research Applications and Future Directions for 2 1 Phenylethoxy Benzonitrile
Role as Synthetic Intermediates and Building Blocks
The nitrile functional group is highly versatile in organic synthesis, capable of being transformed into a wide array of other functionalities. This makes benzonitrile (B105546) derivatives, including 2-(1-phenylethoxy)benzonitrile, valuable synthetic intermediates.
As a substituted benzonitrile, this compound can serve as a precursor for the synthesis of more complex organic structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the construction of intricate molecular frameworks. For instance, the phenoxy ether linkage can be a key structural element in the synthesis of bioactive natural product analogues and other complex target molecules. The development of methods for the atroposelective synthesis of axially chiral benzonitriles, which are present in various bioactive molecules, highlights the importance of such compounds as building blocks. researchgate.netacs.org The synthesis of these chiral molecules often presents significant challenges, but recent advances in catalysis are providing new pathways for their creation. acs.org
A notable protocol has been developed for the synthesis of 2-alkenyl benzonitriles from benzoyl azides, which involves the in situ generation of an iminophosphorane followed by ortho C-H activation and alkenylation. nih.gov This demonstrates the potential for functionalizing the aromatic ring of benzonitrile derivatives, a strategy that could be applied to this compound to generate a variety of complex structures. Furthermore, the development of synthetic routes to C–O axially chiral benzonitriles using N-heterocyclic carbene (NHC) catalysis opens up new possibilities for creating novel atropisomeric compounds. acs.org These methods provide a metal- and cyanide-free approach to constructing these challenging molecules, expanding their potential applications in organic synthesis. acs.org
A significant application of benzonitrile derivatives is in the synthesis of nitrogen-containing heterocyclic compounds (aza-heterocycles), many of which are scaffolds for pharmaceuticals. The reaction of 2-alkoxybenzonitriles with various reagents can lead to the formation of important heterocyclic systems such as quinazolines, pyridines, and triazines.
Quinazolines and their derivatives are a prominent class of aza-heterocycles with a broad spectrum of biological activities. researchgate.net Several synthetic strategies have been developed to construct the quinazoline (B50416) ring system using benzonitriles as starting materials. For example, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines in the presence of molecular oxygen have been shown to produce substituted quinazolines. organic-chemistry.org Another approach involves the reaction of 2-aminoaryl methanol (B129727) derivatives with benzonitriles catalyzed by ruthenium complexes. nih.gov These methods highlight the utility of the benzonitrile moiety in constructing the pyrimidine (B1678525) ring of the quinazoline scaffold.
The synthesis of other aza-heterocycles is also achievable from benzonitrile precursors. For instance, novel annulated azaheterocycles like benzo researchgate.netresearchgate.netresearchgate.nettriazoloazepine and tetrahydronaphtho[1,2,e] researchgate.netresearchgate.netresearchgate.nettriazine derivatives have been synthesized through cascade polar [3+ + 2]-cycloaddition/rearrangement reactions involving nitriles. nih.gov Additionally, 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netresearchgate.netrsc.orgtriazines can be synthesized through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, followed by the insertion of an alcohol or phenol (B47542). nih.gov The regioselective synthesis of 2-(2-hydroxyaryl)pyridines has also been achieved from the reaction of benzynes with pyridine (B92270) N-oxides, demonstrating another route to functionalized aza-heterocycles. nih.gov
| Aza-Heterocycle | Synthetic Precursors | Catalyst/Conditions | Reference |
| Quinazolines | Benzonitriles and 2-ethynylanilines | Copper-catalyzed, O2 | organic-chemistry.org |
| Quinazolines | 2-Aminoaryl methanols and benzonitriles | Ruthenium-catalyzed | nih.gov |
| Benzo researchgate.netresearchgate.netresearchgate.nettriazoloazepinium salts | Nitriles and 2-diazenyl-1,2,3,4-tetrahydronaphthalen-2-yl acetates | BF3·Et2O | nih.gov |
| Tetrahydronaphtho[1,2,e] researchgate.netresearchgate.netresearchgate.nettriazines | Nitriles and ethyl 2-(1-acetoxy-1,2,3,4-tetrahydronaphthalen-2-yl)diazene-1-carboxylate | BF3·Et2O | nih.gov |
| 4-Alkoxy/Aryloxybenzo[d] researchgate.netresearchgate.netrsc.orgtriazines | 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes and alcohols/phenols | Basic conditions | nih.gov |
| 2-(2-Hydroxyaryl)pyridines | Benzynes and pyridine N-oxides | Modified Larock's conditions | nih.gov |
Pharmacophore Design and Scaffold Development in Medicinal Chemistry Research
The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The development of new drugs often involves the design of molecules that mimic the pharmacophore of a known active compound. The structure of this compound contains several features that make it an interesting scaffold for medicinal chemistry research.
For example, a series of 2-phenoxy-indan-1-one derivatives were designed and synthesized as acetylcholinesterase inhibitors, with the most potent compound showing high activity. nih.gov This highlights the potential of the phenoxy moiety in designing enzyme inhibitors. Furthermore, the benzophenone (B1666685) scaffold, which shares structural similarities with the phenoxy-phenyl moiety of this compound, is a ubiquitous structure in medicinal chemistry with a wide range of biological activities. nih.gov
The development of novel inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, has utilized biphenyl-triazole-benzonitrile derivatives. nih.gov This demonstrates the utility of the benzonitrile moiety in designing molecules that target protein-protein interactions. The discovery of Perampanel, a noncompetitive AMPA receptor antagonist containing a 2-phenylbenzonitrile core, further underscores the importance of this structural motif in neuroactive compounds. nih.gov
Materials Science Research Applications (e.g., Ligand design for catalysts, sensors, or functional materials)
The unique electronic and structural properties of benzonitrile derivatives also make them attractive candidates for applications in materials science. The nitrile group can coordinate to metal centers, making these compounds potential ligands for catalysts. Palladium(II) chloride, for instance, reacts with benzonitrile to form the complex PdCl2(PhCN)2, which is a useful precursor for other palladium catalysts. wikipedia.org
Furthermore, benzonitrile derivatives are being explored for their use in functional materials, such as organic light-emitting diodes (OLEDs). Multifunctional benzonitrile derivatives exhibiting thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties have been synthesized and applied in OLEDs. rsc.org These materials have the potential to improve the efficiency and performance of next-generation displays and lighting.
Emerging Research Areas for Benzonitrile Derivatives
The field of benzonitrile research is continually evolving, with new and exciting areas of investigation emerging. One such area is the study of axially chiral benzonitriles. researchgate.netacs.org These molecules, which possess a chiral axis due to restricted rotation around a single bond, are gaining increasing attention for their potential applications in asymmetric catalysis and as chiral ligands. researchgate.netrsc.org The development of synthetic methods to access these molecules with high enantiomeric purity is a key focus of current research. acs.orgacs.org
Another emerging area is the investigation of the role of benzonitrile derivatives in the formation of complex organic molecules in interstellar space. The detection of benzonitrile in the Taurus Molecular Cloud-1 has spurred research into the mechanisms of its formation and its subsequent reactions to form more complex, nitrogen-containing organic molecules. acs.org
The precise recognition of benzonitrile derivatives by supramolecular macrocycles is another fascinating area of research. nih.gov This "key-lock" recognition, which can be studied by co-crystallization methods, mimics molecular docking and has implications for drug discovery and the development of new materials with specific binding properties. nih.gov
Challenges and Opportunities in this compound Research
While this compound and related compounds hold significant promise, there are also challenges that need to be addressed. A major challenge lies in the stereoselective synthesis of this chiral molecule. Developing efficient and scalable methods to produce either enantiomer with high purity is crucial for its application in areas where chirality is important, such as medicinal chemistry and asymmetric catalysis. The synthesis of C–O axially chiral benzonitriles, for example, remains a significant challenge. acs.org
Despite these challenges, there are numerous opportunities for future research. The functionalization of the aromatic ring of this compound could lead to a diverse library of new compounds with potentially interesting biological activities or material properties. Exploring its use as a chiral ligand in asymmetric catalysis could open up new avenues for the synthesis of other chiral molecules. Furthermore, a deeper understanding of its interactions with biological targets through computational modeling and experimental studies could lead to the development of new therapeutic agents. nih.govnih.gov The continued development of green and efficient synthetic methods for benzonitrile derivatives will also create new opportunities for their application in various fields. researchgate.netmedcraveonline.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(1-phenylethoxy)benzonitrile, and how can reaction conditions be optimized for yield?
- Answer : A common approach involves hydrocyanation of vinyl ether precursors. For example, chiral Brønsted acid-mediated hydrocyanation with TMSCN in CH₂Cl₂ under HCl catalysis can yield enantiomerically enriched products. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry of TMSCN to minimize side reactions and improve enantiomeric excess . Prior steps may involve bromination of precursors (e.g., 2-(bromomethyl)benzonitrile) for functional group introduction, as seen in analogous syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~7.5–8.0 ppm (aromatic protons), δ ~4.5–5.5 ppm (ethoxy group protons), and a nitrile carbon signal at ~115–120 ppm.
- IR Spectroscopy : A sharp C≡N stretch at ~2220–2240 cm⁻¹.
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ ≈ 238 g/mol) and purity.
- X-ray Crystallography (if crystalline): Resolves stereochemistry of the phenylethoxy group .
Q. What are the common impurities formed during synthesis, and how are they identified and removed?
- Answer : Impurities include unreacted starting materials (e.g., vinyl ethers), over-alkylated products, or hydrolysis byproducts (e.g., benzamide derivatives). Purity is ensured via:
- Flash Chromatography : Using gradients of ethyl acetate/hexane (e.g., 4–10% EtOAc) .
- Recrystallization : Polar solvents like ethanol or acetonitrile.
- Analytical Monitoring : TLC or inline FTIR to track reaction progress .
Advanced Research Questions
Q. How does the stereochemistry of the 1-phenylethoxy group influence the compound’s reactivity or biological activity?
- Answer : Enantiomeric forms (e.g., (S)- vs. (R)-configuration) can exhibit divergent binding affinities to biological targets. For instance, chiral Brønsted acid catalysis in hydrocyanation produces enantiomerically enriched products, which can be tested against receptors (e.g., serotonin transporters or kinases) to correlate stereochemistry with activity . Computational docking studies (e.g., AutoDock Vina) may predict preferential binding of one enantiomer .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Prodrug Design : Masking the nitrile group to enhance bioavailability.
- Isotope Labeling : Using ¹¹C or ¹⁸F analogs (e.g., ¹¹C-DASB) for PET imaging to track in vivo distribution .
- Metabolite Identification : LC-MS/MS to identify active/inactive metabolites .
Q. How can computational chemistry predict the binding affinity of this compound with biological targets?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding free energies and electronic interactions. For example:
- Docking Studies : Identify potential binding pockets in proteins (e.g., 5-HT receptors).
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to activity trends .
Data Contradiction Analysis
- Example : If in vitro assays show potent enzyme inhibition but in vivo results are weak, assess:
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.
- Blood-Brain Barrier Penetration : LogP calculations (optimal ~2–3) or PAMPA assays .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (hydrocyanation) | |
| Solvent System | CH₂Cl₂ or THF | |
| Catalysts | Chiral Brønsted acids (e.g., HCl) | |
| Purification Method | Flash chromatography (4% EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
